(3S)-1-bromopentan-3-aminehydrobromide
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Overview
Description
(3S)-1-bromopentan-3-aminehydrobromide is an organic compound that features a bromine atom attached to the first carbon of a pentane chain and an amine group attached to the third carbon. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-bromopentan-3-aminehydrobromide typically involves the bromination of pentan-3-amine. One common method is to react pentan-3-amine with hydrobromic acid (HBr) in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the first carbon position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-bromopentan-3-aminehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of pentan-3-ol or other substituted derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
(3S)-1-bromopentan-3-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (3S)-1-bromopentan-3-aminehydrobromide exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-bromopentane: Lacks the amine group, making it less versatile in biological applications.
3-aminopentane: Lacks the bromine atom, reducing its reactivity in substitution reactions.
1-bromo-3-chloropentane: Contains both bromine and chlorine atoms, offering different reactivity profiles.
Uniqueness
(3S)-1-bromopentan-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and biological research.
Properties
IUPAC Name |
(3S)-1-bromopentan-3-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-2-5(7)3-4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIAUYZTPVGTCW-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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